omega-Conotoxin-mviic

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

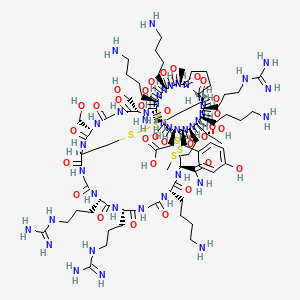

OMEGA-CONOTOXIN MVIIC is a peptide toxin derived from the venom of the cone snail species Conus magus. This compound is known for its ability to selectively inhibit voltage-gated calcium channels, particularly the P/Q-type channels . OMEGA-CONOTOXIN MVIIC has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of chronic pain and neurological disorders .

Scientific Research Applications

OMEGA-CONOTOXIN MVIIC has a wide range of scientific research applications:

Neuroscience: It is used to study the function of voltage-gated calcium channels and their role in neurotransmitter release.

Pharmacology: The compound serves as a tool to develop new analgesics for chronic pain management.

Biochemistry: Researchers use it to investigate protein-protein interactions and signal transduction pathways.

Drug Development: OMEGA-CONOTOXIN MVIIC is a lead compound for developing new therapeutics targeting calcium channels.

Mechanism of Action

Target of Action

Omega-Conotoxin MVIIC, a peptide toxin originally isolated from Conus magus snail venom, specifically targets the N-type voltage-gated calcium (CaV) channels . These channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, hormone secretion, and synaptic integration .

Mode of Action

Omega-Conotoxin MVIIC acts by physically occluding the channel pore of the N-type CaV channels . This blockage inhibits the flow of calcium ions (Ca2+) through these channels, thereby disrupting the normal functioning of the cell . The toxin’s binding kinetics can show slow dissociation rates, leading to a poorly reversible blockage and long-term inhibition .

Biochemical Pathways

The primary biochemical pathway affected by Omega-Conotoxin MVIIC is the calcium signaling pathway. By blocking the N-type CaV channels, the toxin prevents the influx of calcium ions into the cell. This disruption can affect downstream cellular processes that rely on calcium signaling, such as neurotransmitter release and muscle contraction .

Pharmacokinetics

Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are significantly influenced by the method of administration .

Result of Action

The primary result of Omega-Conotoxin MVIIC’s action is the inhibition of pain signals. By blocking the N-type CaV channels, the toxin can disable nerves that transmit pain signals . This makes it a potent analgesic, with some studies suggesting it is 100 to 1,000 times more potent than morphine .

Action Environment

The action of Omega-Conotoxin MVIIC can be influenced by various environmental factors. For instance, the toxin’s ability to cross the blood-brain barrier (BBB) is limited, which can affect its efficacy in the central nervous system (CNS) . Strategies such as the fusion of the toxin with the tat-transducing domain have been shown to enhance its ability to cross the bbb, thereby improving its analgesic efficiency .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Omega-conotoxin MVIIC plays a crucial role in biochemical reactions by inhibiting specific types of voltage-gated calcium channels, namely the N-type and P/Q-type calcium channels . These channels are essential for the regulation of calcium influx into cells, which in turn influences various cellular processes. Omega-conotoxin MVIIC interacts with these channels by binding to their extracellular domains, thereby blocking calcium entry and modulating neurotransmitter release . This interaction is highly specific and involves the formation of stable complexes between the toxin and the channel proteins.

Cellular Effects

The effects of omega-conotoxin MVIIC on cells are profound, particularly in neurons where it inhibits calcium-dependent processes. By blocking N-type and P/Q-type calcium channels, omega-conotoxin MVIIC reduces the release of neurotransmitters such as glutamate, which is critical for synaptic transmission . This inhibition can lead to decreased neuronal excitability and altered cell signaling pathways. Additionally, omega-conotoxin MVIIC has been shown to influence gene expression and cellular metabolism by modulating calcium-dependent transcription factors and metabolic enzymes .

Molecular Mechanism

At the molecular level, omega-conotoxin MVIIC exerts its effects through a well-defined mechanism of action. The toxin binds to the extracellular regions of the N-type and P/Q-type calcium channels, occluding the channel pore and preventing calcium ions from entering the cell . This binding is highly specific and involves interactions with key amino acid residues on the channel proteins. The inhibition of calcium influx by omega-conotoxin MVIIC leads to a cascade of downstream effects, including the suppression of calcium-dependent enzyme activity and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of omega-conotoxin MVIIC have been observed to change over time. The stability of the compound is relatively high, allowing it to maintain its inhibitory effects on calcium channels for extended periods . Degradation of omega-conotoxin MVIIC can occur under certain conditions, leading to a gradual loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of neurotransmitter release and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of omega-conotoxin MVIIC vary with different dosages in animal models. At low doses, the compound effectively inhibits calcium channels without causing significant toxicity . At higher doses, omega-conotoxin MVIIC can induce adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing harm. These findings highlight the importance of careful dosage optimization in the use of omega-conotoxin MVIIC for therapeutic purposes.

Metabolic Pathways

Omega-conotoxin MVIIC is involved in several metabolic pathways, primarily through its interaction with calcium channels. The inhibition of these channels by omega-conotoxin MVIIC affects calcium-dependent metabolic processes, including the activation of metabolic enzymes and the regulation of metabolic flux . Additionally, the compound can influence the levels of various metabolites by modulating calcium signaling pathways .

Transport and Distribution

Within cells and tissues, omega-conotoxin MVIIC is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, omega-conotoxin MVIIC can accumulate in specific compartments, such as the endoplasmic reticulum and synaptic vesicles, where it exerts its inhibitory effects on calcium channels.

Preparation Methods

OMEGA-CONOTOXIN MVIIC is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . The synthesis involves the following steps:

Resin Loading: The first amino acid is attached to a solid resin support.

Chain Elongation: Subsequent amino acids are added one by one in a specific sequence, with each addition involving deprotection and coupling reactions.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial production of OMEGA-CONOTOXIN MVIIC follows similar principles but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

OMEGA-CONOTOXIN MVIIC undergoes several types of chemical reactions:

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT. Major products formed include various analogs of OMEGA-CONOTOXIN MVIIC with modified biological activities .

Comparison with Similar Compounds

OMEGA-CONOTOXIN MVIIC is part of a family of conotoxins that target voltage-gated calcium channels. Similar compounds include:

OMEGA-CONOTOXIN GVIA: Selectively inhibits N-type calcium channels.

OMEGA-CONOTOXIN MVIIA: Also targets N-type calcium channels and is used clinically as an analgesic.

OMEGA-CONOTOXIN CVID: Another N-type calcium channel inhibitor with potential therapeutic applications.

OMEGA-CONOTOXIN MVIIC is unique in its selectivity for P/Q-type calcium channels, making it a valuable tool for studying these specific channels and their physiological roles .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of omega-Conotoxin-mviic involves solid-phase peptide synthesis.", "Starting Materials": [ "Rink amide resin", "Fmoc-protected amino acids", "HBTU", "N,N-Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Anhydrous dichloromethane (DCM)", "Dimethylformamide (DMF)", "N-Methylpyrrolidone (NMP)", "Diethyl ether", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Water" ], "Reaction": [ "Loading the Rink amide resin onto the reaction vessel", "Fmoc deprotection with 20% piperidine in DMF", "Coupling of Fmoc-protected amino acids with HBTU and DIPEA in DMF", "Washing the resin with DMF, DCM, and NMP", "Cleavage of the peptide from the resin with TFA/TIS/H2O", "Purification of the crude peptide by reverse-phase HPLC", "Lyophilization of the purified peptide", "Oxidation of the peptide with NaIO4", "Reduction of the oxidized peptide with NaBH4", "Acidification of the reduced peptide with HCl", "Extraction of the peptide with diethyl ether", "Purification of the crude peptide by reverse-phase HPLC", "Lyophilization of the purified peptide" ] } | |

CAS No. |

147794-23-8 |

Molecular Formula |

C106H178N40O32S7 |

Molecular Weight |

2749.3 g/mol |

IUPAC Name |

2-[62-amino-7,30,65,71-tetrakis(4-aminobutyl)-4,36,39-tris(3-carbamimidamidopropyl)-27-carbamoyl-10-(1-hydroxyethyl)-48,54-bis(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-77-methyl-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,29,32,35,38,41,44,47,50,53,56,63,66,69,72,75,78,84,91-pentacosaoxo-24,25,59,60,87,88-hexathia-3,6,9,12,15,18,21,28,31,34,37,40,43,46,49,52,55,64,67,70,73,76,79,85,90-pentacosazatetracyclo[43.40.4.222,57.079,83]hennonacontan-19-yl]acetic acid |

InChI |

InChI=1S/C106H178N40O32S7/c1-53-103(178)146-36-15-23-75(146)101(176)144-74-52-185-183-49-71-89(164)126-43-79(154)130-62(21-13-34-120-105(115)116)90(165)133-60(20-12-33-119-104(113)114)87(162)124-42-78(153)129-61(18-6-10-31-109)91(166)140-70(83(112)158)48-181-184-51-73(100(175)143-72(99(174)139-68(45-147)88(163)125-44-80(155)131-69(46-148)97(172)141-71)50-182-180-47-57(111)84(159)132-59(17-5-9-30-108)86(161)123-41-77(152)128-58(16-4-8-29-107)85(160)122-40-76(151)127-53)142-96(171)67(39-81(156)157)138-95(170)66(38-55-24-26-56(150)27-25-55)137-93(168)65(28-37-179-3)136-102(177)82(54(2)149)145-94(169)63(19-7-11-32-110)134-92(167)64(135-98(74)173)22-14-35-121-106(117)118/h24-27,53-54,57-75,82,147-150H,4-23,28-52,107-111H2,1-3H3,(H2,112,158)(H,122,160)(H,123,161)(H,124,162)(H,125,163)(H,126,164)(H,127,151)(H,128,152)(H,129,153)(H,130,154)(H,131,155)(H,132,159)(H,133,165)(H,134,167)(H,135,173)(H,136,177)(H,137,168)(H,138,170)(H,139,174)(H,140,166)(H,141,172)(H,142,171)(H,143,175)(H,144,176)(H,145,169)(H,156,157)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121) |

InChI Key |

FHVUTHWUIUXZBY-UHFFFAOYSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H]4C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N4)CO)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCCN)[C@H](C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |

SMILES |

CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |

Canonical SMILES |

CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |

Appearance |

White lyophilized solidPurity rate: > 97 %AA sequence: Cys1-Lys-Gly-Lys-Gly-Ala-Pro-Cys8-Arg-Lys-Thr-Met-Tyr-Asp-Cys15-Cys16-Ser-Gly-Ser-Cys20-Gly-Arg-Arg-Gly-Lys-Cys26-NH2Disulfide bonds: Cys1-Cys16, Cys8-Cys20 and Cys15-Cys26Length (aa): 26 |

Synonyms |

2-((1Z,3R,4E,6S,7E,9S,10E,12S,13E,15S,16E,18S,19E,21S,22E,24R,29R,30Z,32S,33Z,36Z,38S,39Z,41S,42Z,45Z,47R,50S,56S,59R,64R,65Z,67S,68Z,71Z,73S,74Z,77Z,79S,84aS,85E)-64-amino-9,32,67,73-tetrakis(4-aminobutyl)-6,38,41-tris(3-guanidinopropyl)-1,4,7,10,13 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone](/img/structure/B582892.png)

![Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B582902.png)